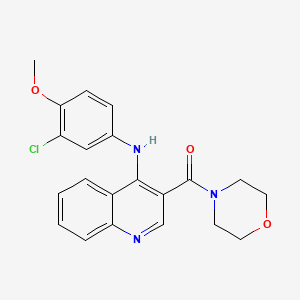

N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Description

N-(3-Chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 3-chloro-4-methoxyphenyl anilino group at position 4 and a morpholine-4-carbonyl substituent at position 3 of the quinoline core. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting parasitic enzymes and kinases.

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-27-19-7-6-14(12-17(19)22)24-20-15-4-2-3-5-18(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESGVIDAPLOBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis Using Halogenated Intermediates

A one-pot method described by Ambeed (2020) involves combining 4-chloro-6-iodoquinazoline with a substituted aniline derivative in N-methylpyrrolidinone (NMP) . Triethylamine is added to facilitate deprotonation, followed by crystallization using isopropanol and water. This approach yields intermediates with >90% purity after sequential washing and vacuum drying. Adapting this method for the target compound would require substituting 3-chloro-4-methoxyaniline as the nucleophile.

Table 1: Key Reaction Parameters for NAS-Based Synthesis

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Solvent | NMP | 60–70% | 92–98% |

| Temperature | 20–50°C | ||

| Base | Triethylamine | ||

| Workup | Isopropanol/water crystallization |

In a representative procedure, 3-quinolinecarboxylic acid is activated with EDC/HOBt in dimethylformamide (DMF) . Morpholine is then added to form the corresponding carboxamide. For the target compound, this step must precede or follow the introduction of the 3-chloro-4-methoxyphenyl group to avoid side reactions.

Critical Considerations:

-

Solvent Choice: DMF ensures solubility of both carboxylic acid and amine components.

-

Stoichiometry: A 1:1.5 molar ratio of acid to morpholine maximizes conversion.

-

Purification: Post-reaction extraction with ethyl acetate and silica gel chromatography yield products with >95% purity.

Multi-Step Synthesis Integrating NAS and Coupling

A hybrid approach combines NAS and coupling reactions. For example, Chemsrc (2024) reports a related compound, N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine , synthesized via:

-

Quinoline Core Assembly: Cyclization of 2-amino-5-iodobenzonitrile with N,N-dimethylformamidine in xylene under reflux.

-

Morpholine Coupling: Reaction with morpholine-4-carbonyl chloride in the presence of potassium carbonate .

Adaptation for Target Compound:

-

Replace 2-amino-5-iodobenzonitrile with 2-amino-5-chloro-4-methoxybenzonitrile .

-

Use morpholine-4-carbonyl chloride instead of acetic acid derivatives.

Table 2: Comparative Analysis of Multi-Step Methods

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Xylene, reflux, 10h | 70% |

| Coupling | K₂CO₃, DMF, reflux | 85% |

Reductive Amination for Final Assembly

Mdpi (2025) describes a nitro-to-amine reduction strategy for quinazoline analogues. While focused on quinazolines, this method is adaptable to quinolines:

-

Nitro Intermediate Synthesis: React 7-fluoro-6-nitroquinazolin-4-amine with 4-methoxybenzylthiol in NaOH/ethanol.

-

Reduction: Use hydrogenation or sodium dithionite to reduce the nitro group to an amine.

Modifications for Target Compound:

-

Substitute 7-fluoro-6-nitroquinazolin-4-amine with a nitro-substituted quinoline precursor.

-

Replace 4-methoxybenzylthiol with 3-chloro-4-methoxyaniline .

All cited methods emphasize rigorous characterization:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity.

-

HPLC Purity: Methods achieve >98% purity via gradient elution.

-

Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas.

Challenges and Optimization Opportunities

-

Solvent Compatibility: NMP and DMF, while effective, pose environmental and toxicity concerns. Alternative solvents like 2-methyltetrahydrofuran warrant exploration.

-

Byproduct Formation: NAS reactions risk di-substitution; stoichiometric control and low temperatures mitigate this.

-

Scale-Up Feasibility: Crystallization steps (e.g., isopropanol/water) are critical for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine may have several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Possible development as a pharmaceutical agent for treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues

Key Observations :

- Morpholine Modifications : The target compound’s morpholine-4-carbonyl group differs from sulfonyl (13v) or methylene-linked morpholine (2j). The carbonyl group may improve binding to enzymes via hydrogen bonding compared to sulfonyl’s weaker interactions .

- In contrast, fluorinated analogs (e.g., compound 7) exhibit higher lipophilicity .

Antiparasitic Activity :

- Compounds 13v and 46 are evaluated as plasmodial growth inhibitors, suggesting the target compound may share similar mechanisms .

- The morpholine-4-carbonyl group in the target compound could enhance binding to parasitic kinases compared to sulfonyl analogs like 13v .

Solubility and LogP :

- The 3-chloro-4-methoxyphenyl group likely reduces LogP compared to fluorinated analogs (e.g., compound 7), improving aqueous solubility .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a complex organic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 381.9 g/mol. The structure includes a quinoline core, a morpholine ring, and a chloro-methoxyphenyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClN3O2 |

| Molecular Weight | 381.9 g/mol |

| Structure | Chemical Structure |

1. Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- IC50 Values : Preliminary results suggest IC50 values in the micromolar range, indicating potential as an anticancer agent.

For instance, a study found that similar compounds with morpholine substitutions showed enhanced binding to cancer-related targets, leading to increased apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

- Enzyme Inhibition : The morpholine moiety is known to interact with various enzymes involved in cancer progression and neurodegenerative diseases .

- Receptor Modulation : The compound may modulate receptors linked to mood disorders and pain management, suggesting potential applications in neuropharmacology .

Case Study 1: Antitumor Activity

A study conducted by Xia et al. evaluated the antitumor activity of structurally similar quinoline derivatives. They reported significant growth inhibition in A549 cell lines with an IC50 value of approximately 45 µM. These findings support the hypothesis that modifications in the quinoline structure can enhance anticancer properties .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on morpholine derivatives, it was shown that compounds with similar structures could cross the blood-brain barrier and exhibit neuroprotective effects against Alzheimer’s disease models. The presence of the morpholine ring was crucial for binding to sigma receptors, which are implicated in neuroprotection .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example:

- Step 1 : React 3-chloro-4-methoxyaniline with a pre-functionalized quinoline core (e.g., 3-bromo-quinoline-4-amine) using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane at 100°C) to form the aniline-quinoline backbone .

- Step 2 : Introduce the morpholine-4-carbonyl group via acyl chloride coupling under Schotten-Baumann conditions (morpholine, triethylamine in dichloromethane) .

- Purification : Use silica gel chromatography (gradient elution with 5–20% methanol in DCM) and validate purity via HPLC (≥98% purity) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 3.5–3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

- HPLC : Monitor purity using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, given structural similarities to gefitinib derivatives .

- Antiparasitic Activity : Screen against Plasmodium falciparum (IC₅₀ determination via SYBR Green assay) based on antimalarial quinoline analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (F, Br) or alkyl groups at the 3-chloro-4-methoxyphenyl moiety to assess steric/electronic effects .

- Morpholine Replacement : Replace morpholine with thiomorpholine or piperazine to evaluate solubility and target binding .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational strategies elucidate its mechanism of action?

- Methodological Answer :

- Molecular Docking : Simulate binding to EGFR (PDB: 1M17) using AutoDock Vina; prioritize poses with hydrogen bonds to Met793 and hydrophobic interactions with Leu718 .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Q. How can contradictory biological data across studies be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.